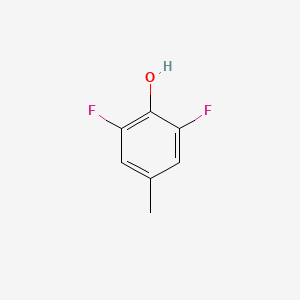

2,6-Difluoro-4-methylphenol

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

2,6-Difluoro-4-methylphenol is a fluorinated phenolic compound that is of interest due to its potential applications in various fields of chemistry and materials science. While the specific compound is not directly mentioned in the provided papers, the related compounds and methodologies discussed can offer insights into its properties and synthesis.

Synthesis Analysis

The synthesis of fluorinated phenols can be complex, requiring multiple steps and careful control of reaction conditions. Paper describes an efficient method to synthesize 2,6-bis(trifluoroacetyl)phenols with various substituents at the 4-position. This method involves a dibromination-double dehydrobromination sequence starting from corresponding cyclohexanones, which is superior to traditional approaches. Similarly, paper reports a seven-stage synthesis of 2,6-diformyl-4-trifluoromethylphenol, where a methyl ether is used to protect the phenol moiety, and a key step includes a copper-mediated trifluoromethylation. These methods could potentially be adapted for the synthesis of 2,6-Difluoro-4-methylphenol by altering the substituents and reaction conditions.

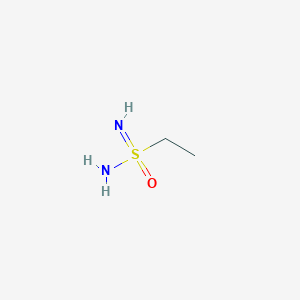

Molecular Structure Analysis

The molecular structure of fluorinated phenols is crucial for understanding their reactivity and physical properties. Paper discusses the molecular structure of 2-fluorophenol and 2,6-difluorophenol as determined by gas-phase electron diffraction. The study suggests the possibility of weak intramolecular hydrogen bonding between the OH and F substituents in ortho positions. Although not directly about 2,6-Difluoro-4-methylphenol, this information can be extrapolated to predict similar structural features and intramolecular interactions in the compound of interest.

Chemical Reactions Analysis

Fluorinated phenols participate in various chemical reactions, often influenced by the presence of fluorine atoms. While the papers do not provide specific reactions for 2,6-Difluoro-4-methylphenol, the methodologies and reaction types discussed could be relevant. For instance, the bromination and dehydrobromination steps in paper could be applicable to other halogenated phenols, including those with fluorine atoms.

Physical and Chemical Properties Analysis

The physical and chemical properties of fluorinated phenols are affected by the presence of fluorine, which can alter the acidity, reactivity, and stability of the phenol group. Paper provides insight into the properties of a related compound, (E)-4,6-dibromo-3-methoxy-2-[(3-methoxyphenylimino)methyl]phenol, through experimental and theoretical methods, including X-ray crystallography and DFT calculations. The radical scavenging activities of this compound are also assessed, indicating potential antioxidant properties. These findings could inform the expected properties of 2,6-Difluoro-4-methylphenol, such as its potential for forming stable molecular structures and its reactivity as an antioxidant.

Wissenschaftliche Forschungsanwendungen

Fluorescent Chemosensors

2,6-Difluoro-4-methylphenol serves as a crucial component in the development of fluorescent chemosensors. These chemosensors are capable of detecting a variety of analytes including metal ions (e.g., Zn2+, Cu2+, Al3+, Mg2+, Hg2+), anions (e.g., N3−, H2PO4−, CH3COO−, H2AsO4−, ClO−, PO43−, AsO33−), and neutral molecules like mandelic acid, cysteine, and glutathione. The high selectivity and sensitivity of these chemosensors, built on the 2,6-difluoro-4-methylphenol platform, offer substantial opportunities for further modulation of their sensing capabilities. This advancement paves the way for the creation of more sophisticated chemosensors for various applications (P. Roy, 2021).

Environmental Pollutant Analysis

The analysis of environmental pollutants also incorporates 2,6-difluoro-4-methylphenol. Studies focused on compounds like 2,4,6-tribromophenol, which shares a structural similarity, highlight the significance of understanding such compounds' environmental concentrations, toxicokinetics, and toxicodynamics. These investigations reveal the ubiquitous presence of such compounds in the environment, underscoring the necessity for further research into their behavior, including the roles of structural isomers and degradation products (C. Koch & B. Sures, 2018).

Antioxidant Research

In the field of antioxidant research, synthetic phenolic antioxidants (SPAs), like 2,6-di-tert-butyl-4-methylphenol, are extensively studied for their environmental occurrence, human exposure, and toxicity. These compounds, including their transformation products, have been detected across various environmental matrices and in human tissues, raising concerns about their potential health impacts. The research calls for a better understanding of their environmental behavior, human exposure pathways, and the health effects of their parent compounds and metabolites (Runzeng Liu & S. Mabury, 2020).

Molecular Mechanisms of Polyphenolic Antioxidants

Research on polyphenolic antioxidants provides insights into the molecular mechanisms through which antioxidants exert their protective roles. Studies focusing on phenolic acids, flavonoids, and stilbenes reveal that these compounds can act through hydrogen atom transfer, single electron transfer, and metal chelation. These mechanisms contribute to our understanding of the health benefits associated with polyphenolic compounds, offering a foundation for further exploration of their therapeutic potential (Monica Leopoldini, N. Russo, & M. Toscano, 2011).

Environmental Sorption Studies

Studies on the sorption of phenoxy herbicides, such as 2,4-D, to soil, organic matter, and minerals shed light on the environmental behavior of related compounds. These studies compile extensive data on soil-water distribution coefficients and identify key soil parameters influencing herbicide sorption. The understanding of how compounds like 2,6-difluoro-4-methylphenol interact with environmental matrices is crucial for assessing their mobility, bioavailability, and potential environmental impact (D. Werner, J. Garratt, & G. Pigott, 2012).

Safety and Hazards

The safety information for 2,6-Difluoro-4-methylphenol indicates that it is potentially dangerous . The hazard statements include H226, H302, H315, H318, H335 . Precautionary measures include avoiding dust formation, avoiding breathing mist, gas or vapours, and avoiding contact with skin and eyes .

Relevant Papers The search results included several papers related to 2,6-Difluoro-4-methylphenol . These papers discuss various aspects of the compound, including its synthesis, properties, and potential applications. Further analysis of these papers could provide more detailed information on the topics requested.

Eigenschaften

IUPAC Name |

2,6-difluoro-4-methylphenol |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6F2O/c1-4-2-5(8)7(10)6(9)3-4/h2-3,10H,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VNLMUKFUXHUZRK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C(=C1)F)O)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6F2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

144.12 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2,6-Difluoro-4-methylphenol | |

CAS RN |

353557-38-7 |

Source

|

| Record name | 2,6-difluoro-4-methylphenol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(2-fluoro-5-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)phenyl)-2-phenoxyacetamide](/img/structure/B2519459.png)

![3,5-dimethoxy-N-(3-methyl-6,7-dihydro-[1,4]dioxino[2,3-f][1,3]benzothiazol-2-ylidene)benzamide](/img/structure/B2519462.png)

![2-{[(2-chloro-1,3-thiazol-5-yl)methyl]sulfanyl}-3-(2-furylmethyl)-6,7-dimethoxy-4(3H)-quinazolinimine](/img/structure/B2519465.png)

![5-(8-methoxy-4-oxo-2-thioxo-1,2,4,5-tetrahydro-3H-pyrimido[5,4-b]indol-3-yl)-N-(4-methylbenzyl)pentanamide](/img/no-structure.png)

![7-{6-[4-(3-chlorophenyl)piperazin-1-yl]-6-oxohexyl}-6-sulfanylidene-2H,5H,6H,7H,8H-[1,3]dioxolo[4,5-g]quinazolin-8-one](/img/structure/B2519471.png)

![5-Methyl-2-(2,2,2-trifluoroacetyl)-3,4-dihydro-1H-benzo[b][1,6]naphthyridin-10-one](/img/structure/B2519475.png)

![6-chloro-N-{2-[(2,5-difluorophenyl)methyl]-3-hydroxypropyl}pyridine-3-carboxamide](/img/structure/B2519478.png)

![6-Ethoxy-1-[(3-methoxyphenyl)methyl]-3-(4-methylbenzoyl)-1,4-dihydroquinolin-4-one](/img/structure/B2519480.png)